molecular formula C20H22N2O5 B3748524 dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate

dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate

Cat. No.: B3748524
M. Wt: 370.4 g/mol
InChI Key: ZUEASKJGAHBIFC-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate is a synthetic organic compound belonging to the class of pyridine derivatives. This compound is characterized by its complex structure, which includes a pyridine ring substituted with dimethyl groups and a propionylamino phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl groups at the 2 and 6 positions. The propionylamino phenyl group is then attached through a series of substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Introduction of Dimethyl Groups: Methylation of the pyridine ring at the 2 and 6 positions can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of Propionylamino Phenyl Group: This step involves the acylation of an amino phenyl group with propionyl chloride, followed by its attachment to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

Uniqueness

Dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate is unique due to the presence of the propionylamino phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(propanoylamino)phenyl]pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-6-15(23)22-14-9-7-8-13(10-14)18-16(19(24)26-4)11(2)21-12(3)17(18)20(25)27-5/h7-10H,6H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEASKJGAHBIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=C(C(=NC(=C2C(=O)OC)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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